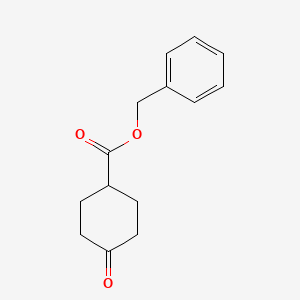

Benzyl 4-oxocyclohexanecarboxylate

概要

説明

Benzyl 4-oxocyclohexanecarboxylate is a chemical compound with the molecular formula C14H16O3 . It has diverse applications and is a key player in scientific research.

Synthesis Analysis

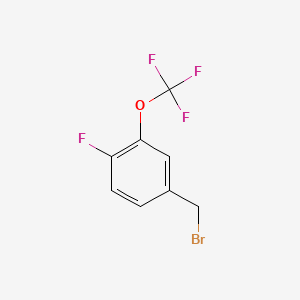

The synthesis of Benzyl 4-oxocyclohexanecarboxylate involves the reaction of 4-oxocyclohexanecarboxylic acid with potassium carbonate in N,N-dimethylformamide, followed by the addition of (bromomethyl) benzene . The mixture is stirred at room temperature for 2 days, and the crude product is purified by silica gel column chromatography .Molecular Structure Analysis

The molecular structure of Benzyl 4-oxocyclohexanecarboxylate consists of 14 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The average mass is 232.275 Da and the monoisotopic mass is 232.109940 Da .科学的研究の応用

Enantioselective Synthesis

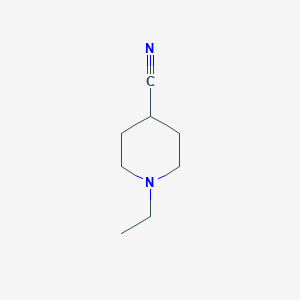

Benzyl 4-oxocyclohexanecarboxylate plays a crucial role in enantioselective synthesis. For instance, it is used as an essential intermediate for a series of potent CCR2 antagonists. A key step in its synthesis involves an iodolactamization, leading to a highly functionalized product with increased efficiency (Campbell et al., 2009).

Design and Synthesis of Functional Cyclic Esters

The compound is integral in the design and synthesis of new cyclic esters containing protected functional groups, which are crucial for the development of hydrophilic aliphatic polyesters (Trollsås et al., 2000).

Aromatization Pathway in Microbial Degradation

In microbiology, benzyl 4-oxocyclohexanecarboxylate is involved in the aromatization pathway of cyclohexanecarboxylate degradation. This pathway is crucial in the microbial degradation of n-alkylcycloparaffins and anaerobic degradation of benzoate (Yamamoto et al., 2021).

Ligand in Copper-Catalyzed Coupling Reactions

It serves as an efficient and versatile ligand in copper-catalyzed coupling reactions of various N/O/S nucleophilic reagents with aryl halides, leading to the synthesis of a variety of products (Lv & Bao, 2007).

Catalyst in Hydrocarboxylation

This compound is used in the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid, showcasing its catalytic activity and selectivity in certain chemical reactions (Paul et al., 2016).

Carboxylation of C-H Bonds

It is instrumental in the carboxylation of benzylic and aliphatic C-H bonds with CO2, providing direct access from hydrocarbons to corresponding carboxylic acids (Ishida et al., 2019).

Safety And Hazards

The safety data sheet for a related compound, Benzyl benzoate, indicates that it is harmful if swallowed, very toxic to aquatic life, and can cause skin irritation and serious eye irritation . It’s important to handle Benzyl 4-oxocyclohexanecarboxylate with care, given the potential for similar hazards.

特性

IUPAC Name |

benzyl 4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDOCFYEPPIDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572346 | |

| Record name | Benzyl 4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-oxocyclohexanecarboxylate | |

CAS RN |

62596-26-3 | |

| Record name | Benzyl 4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)

![2,3-Dihydrospiro[indene-1,4'-piperidine]](/img/structure/B1315926.png)

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)